(S)-4-Amino-4-phenyl-butyric acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

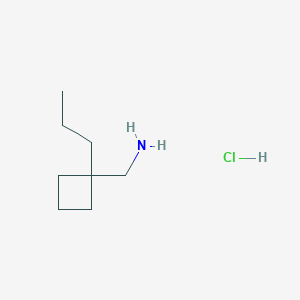

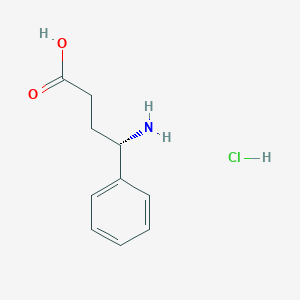

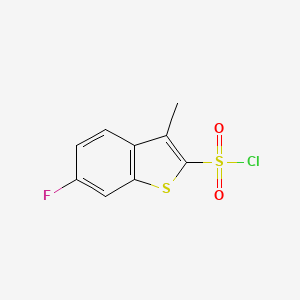

“(S)-4-Amino-4-phenyl-butyric acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are often used in pharmaceuticals to improve the solubility of organic compounds . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” isomer of this particular amino acid .

Molecular Structure Analysis

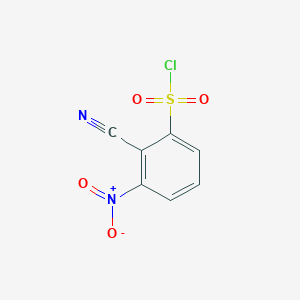

The molecular structure of “(S)-4-Amino-4-phenyl-butyric acid hydrochloride” would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 4-carbon backbone .Chemical Reactions Analysis

As a hydrochloride salt, this compound would likely dissociate in water into its constituent ions . The amine group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the phenyl group could contribute to its lipophilicity .Aplicaciones Científicas De Investigación

Spectral Sensing Applications

(S)-4-Amino-4-phenyl-butyric acid hydrochloride, through its derivatives like 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, has been utilized in the development of Langmuir-Blodgett (LB) monolayers. These LB monolayers exhibit drastic spectral changes in acidic solutions or upon exposure to HCl vapor, as evident in the alteration of absorption spectra. Such a property is valuable in the fabrication of fundamental interfacial materials for pH sensors, indicating a potential application in spectral sensing technologies (Zhao et al., 2000).

Material Functionalization

The functionalization of glassy carbon (GC) electrode surfaces has been achieved using derivatives of (S)-4-Amino-4-phenyl-butyric acid hydrochloride, like 4-(4-amino-phenyl)-butyric acid. This approach involves electrochemical assisted grafting in the oxidation regime, producing a GC interface with carboxylic groups facing the solution. Such functionalized surfaces are instrumental in electrochemical and spectroscopic studies, contributing to an integrated experimental and theoretical approach to material surface characterization (D. Vanossi et al., 2012).

Corrosion Inhibition

In the field of corrosion science, derivatives of (S)-4-Amino-4-phenyl-butyric acid hydrochloride have shown promising results. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated high inhibition efficiency on mild steel in an acidic medium. The adsorption of such compounds on the steel surface follows Langmuir's isotherm, indicating a potential application in corrosion control and material protection (F. Bentiss et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYVTLZMBWZXGN-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-4-phenyl-butyric acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)